(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol
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Overview
Description
(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol is a chemical compound with the molecular formula C7H12O3. It is a bicyclic compound containing an ortho ester moiety, which makes it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol typically involves the reaction of ethyl orthoformate with a suitable diol under acidic conditions. The reaction proceeds through the formation of an intermediate ortho ester, which then cyclizes to form the bicyclic structure .
Industrial Production Methods
the synthesis in a laboratory setting can be scaled up with appropriate modifications to reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ortho ester moiety to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ortho ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Alcohols and diols.
Substitution: Various substituted ortho esters and related compounds.
Scientific Research Applications
(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex bicyclic structures.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol involves its interaction with various molecular targets. The ortho ester moiety can undergo hydrolysis to release active intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and exert specific effects .
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-2,6,7-trioxa-1-phosphabicyclo[2.2.2]octane 1-oxide: Similar in structure but contains a phosphorus atom.
1-Vinyl-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane: Contains a vinyl group instead of an ethyl group
Properties
CAS No. |
89574-96-9 |
---|---|
Molecular Formula |
C8H14O4 |
Molecular Weight |
174.19 g/mol |
IUPAC Name |
(4-ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol |
InChI |
InChI=1S/C8H14O4/c1-2-7-4-10-8(3-9,11-5-7)12-6-7/h9H,2-6H2,1H3 |
InChI Key |
DNEOMNDSVDVAKL-UHFFFAOYSA-N |
Canonical SMILES |
CCC12COC(OC1)(OC2)CO |
Origin of Product |
United States |
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